molecular formula C14H20FN3O3 B12994578 tert-Butyl (3S,4S)-3-amino-4-((5-fluoropyridin-3-yl)oxy)pyrrolidine-1-carboxylate

tert-Butyl (3S,4S)-3-amino-4-((5-fluoropyridin-3-yl)oxy)pyrrolidine-1-carboxylate

Cat. No.: B12994578
M. Wt: 297.33 g/mol
InChI Key: MZAQUAJKEAQTFA-RYUDHWBXSA-N
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Description

tert-Butyl (3S,4S)-3-amino-4-((5-fluoropyridin-3-yl)oxy)pyrrolidine-1-carboxylate is a complex organic compound that has garnered significant interest in the fields of chemistry and pharmacology. This compound is characterized by its unique structure, which includes a pyrrolidine ring substituted with an amino group and a fluoropyridinyl group. The presence of these functional groups imparts unique chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (3S,4S)-3-amino-4-((5-fluoropyridin-3-yl)oxy)pyrrolidine-1-carboxylate typically involves multiple steps, starting from commercially available starting materials. One common synthetic route involves the protection of the amino group, followed by the introduction of the fluoropyridinyl group through nucleophilic substitution reactions. The final step often involves deprotection to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (3S,4S)-3-amino-4-((5-fluoropyridin-3-yl)oxy)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oxides.

    Reduction: The compound can be reduced to form amines or other reduced derivatives.

    Substitution: The fluoropyridinyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions such as temperature, solvent, and pH are optimized to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines. Substitution reactions can lead to the formation of various substituted derivatives.

Scientific Research Applications

tert-Butyl (3S,4S)-3-amino-4-((5-fluoropyridin-3-yl)oxy)pyrrolidine-1-carboxylate has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-Butyl (3S,4S)-3-amino-4-((5-fluoropyridin-3-yl)oxy)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrrolidine derivatives and fluoropyridinyl-substituted molecules. Examples include:

  • tert-Butyl (3S,4S)-3-amino-4-((4-fluoropyridin-3-yl)oxy)pyrrolidine-1-carboxylate
  • tert-Butyl (3S,4S)-3-amino-4-((5-chloropyridin-3-yl)oxy)pyrrolidine-1-carboxylate

Uniqueness

The uniqueness of tert-Butyl (3S,4S)-3-amino-4-((5-fluoropyridin-3-yl)oxy)pyrrolidine-1-carboxylate lies in its specific substitution pattern and the presence of both an amino group and a fluoropyridinyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C14H20FN3O3

Molecular Weight

297.33 g/mol

IUPAC Name

tert-butyl (3S,4S)-3-amino-4-(5-fluoropyridin-3-yl)oxypyrrolidine-1-carboxylate

InChI

InChI=1S/C14H20FN3O3/c1-14(2,3)21-13(19)18-7-11(16)12(8-18)20-10-4-9(15)5-17-6-10/h4-6,11-12H,7-8,16H2,1-3H3/t11-,12-/m0/s1

InChI Key

MZAQUAJKEAQTFA-RYUDHWBXSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@@H]([C@H](C1)OC2=CC(=CN=C2)F)N

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C(C1)OC2=CC(=CN=C2)F)N

Origin of Product

United States

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